molecular formula C13H19N3O2 B3011525 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]acetamide CAS No. 2380060-59-1

2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]acetamide

Cat. No.: B3011525
CAS No.: 2380060-59-1
M. Wt: 249.314
InChI Key: YEDGPOSFFFOXFI-UHFFFAOYSA-N
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Description

2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]acetamide is a chemical compound that features a piperidine ring substituted with a pyridin-4-yloxymethyl group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]acetamide typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method includes the reaction of 4-pyridinemethanol with piperidine-1-acetic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyridine or piperidine derivatives.

Scientific Research Applications

2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Pyridin-3-yloxymethyl)piperidin-1-yl]acetamide
  • 2-[3-(Pyridin-2-yloxymethyl)piperidin-1-yl]acetamide
  • 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]propionamide

Uniqueness

2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pyridin-4-yloxymethyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c14-13(17)9-16-7-1-2-11(8-16)10-18-12-3-5-15-6-4-12/h3-6,11H,1-2,7-10H2,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDGPOSFFFOXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)N)COC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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